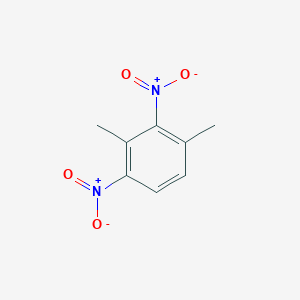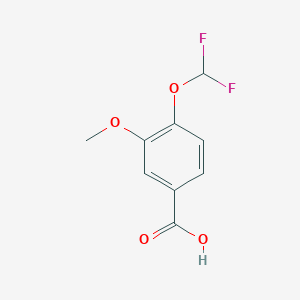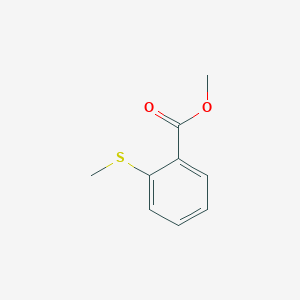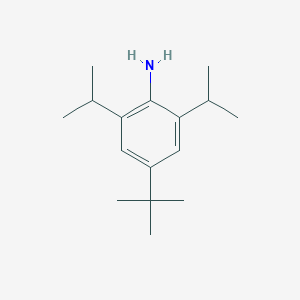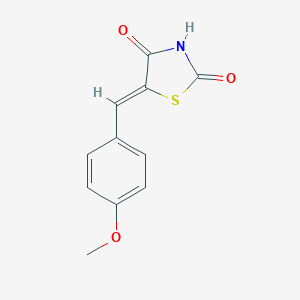
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
説明
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Chemical Reactions Analysis
The microwave heating effect of a related compound, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), in liquid crystalline and isotropic phases has been investigated using in situ microwave irradiation nuclear magnetic resonance (NMR) spectroscopy .科学的研究の応用
Antimicrobial Activity : This compound and its derivatives have demonstrated significant antimicrobial properties. A study by Stana et al. (2014) found that certain derivatives exhibited better inhibitory activities than the reference drug against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and also showed good antifungal activity against Candida albicans. Additionally, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives that demonstrated weak to moderate antibacterial and antifungal activities.
Cancer Treatment : The compound's derivatives have been evaluated for their anticancer activity. El-Adl et al. (2020) synthesized and tested derivatives for anticancer activity against various cancer cell lines, finding some compounds to be highly potent. Furthermore, compounds exhibited inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), a significant target in cancer therapy.
Corrosion Inhibition : Chaouiki et al. (2022) researched the use of thiazolidinediones as corrosion inhibitors for carbon steel. Their study showed that these compounds significantly enhanced corrosion resistance, indicating their potential as eco-friendly corrosion inhibitors.
Antidiabetic Agents : Thiazolidine-2,4-diones have been studied for their potential as antidiabetic agents. Sohda et al. (1982) prepared over 100 derivatives and evaluated their hypoglycemic and hypolipidemic activities, finding significant activity in some compounds.
DNA Binding Studies : The ability of derivatives to bind DNA has been explored for potential anti-tumor applications. Shah et al. (2013) studied the DNA binding affinity of imidazolidine derivatives, including 5-(4-methoxybenzylidene)imidazolidine-2,4-dione, revealing their potential as anti-cancer drugs.
作用機序
Target of Action
The primary target of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as MBDTA-2, is the enzyme dihydrodipicolinate synthase (DHDPS) . DHDPS catalyzes the first and rate-limiting step in the lysine biosynthesis pathway .
Mode of Action
MBDTA-2 interacts with DHDPS and inhibits its function . It has been found that MBDTA-2 inhibits two targets in lysine synthesis . The first enzyme has allosteric inhibition, while the second enzyme is a competitive inhibitor .
Biochemical Pathways
MBDTA-2 affects the lysine biosynthesis pathway by inhibiting the function of DHDPS . This results in a decrease in lysine production, which can have downstream effects on protein synthesis and other cellular processes that require lysine.
Result of Action
The inhibition of DHDPS by MBDTA-2 leads to a decrease in lysine production . This can affect various cellular processes, including protein synthesis. The exact molecular and cellular effects of MBDTA-2’s action are still under investigation.
特性
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione | |
CAS RN |
6320-51-0 | |
| Record name | NSC31205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



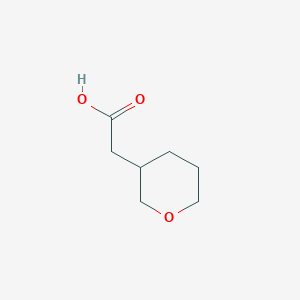
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)

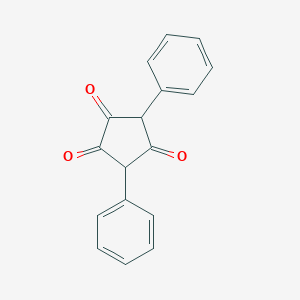
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
